(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one is an organic compound characterized by its complex structure, which includes a hydroxy group, a methanimidoyl group, and a phenyl group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It serves as a building block for the synthesis of more complex molecules, making it a valuable component in organic synthesis and pharmaceutical research.
The compound can be sourced from various chemical suppliers and is utilized in research laboratories for the development of new synthetic pathways and compounds. Its unique structural features allow it to participate in diverse chemical reactions, enhancing its utility in scientific studies.
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one belongs to the class of organic compounds known as ketones and amines. Its molecular formula is C₁₁H₁₁N₁O₂, and it has a molecular weight of 189.21 g/mol. The compound's IUPAC name reflects its specific structural characteristics, which include a hydroxy group (-OH) and a methanimidoyl group (-C=N) attached to a phenylbutenone framework.
The synthesis of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in a controlled environment. This reaction typically employs a 2:1 molar ratio of reactants to yield the desired product alongside other intermediates .
The synthetic route may include several steps:
In industrial settings, optimized reaction conditions such as temperature control, use of catalysts, and advanced purification techniques are employed to maximize yield and purity.
The molecular structure of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₁O₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one |
| InChI | InChI=1S/C11H11NO2/c1-8(13)10(7-12)11(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3/b11-10-,12-7? |
| InChI Key | CWUBGLDEBGUGNR-GEHWTBCLSA-N |
| Canonical SMILES | CC(=O)C(=C(C1=CC=CC=C1)O)C=N |
This structural data indicates the compound's potential reactivity due to the presence of functional groups that can participate in various chemical reactions.
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one involves its interaction with specific biological targets such as enzymes and receptors. The compound's ability to form hydrogen bonds facilitates its binding to these targets, modulating their activity and influencing various biochemical pathways. The precise molecular targets depend on the context in which the compound is applied, particularly in medicinal chemistry where it may exhibit therapeutic properties.
The physical properties of (Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one include solubility characteristics that affect its application:
Key chemical properties include:
These properties are crucial for determining how the compound behaves in different environments and its suitability for various applications .
(Z)-4-hydroxy-3-methanimidoyl-4-phenylbut-3-en-2-one has several applications across different scientific fields:
This compound's versatility makes it an important subject of study in both academic research and industrial applications.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4